Odapipam

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Odapipam primarily targets the Dopamine D1 receptor (D1R) . The Dopamine D1 receptor is a G protein-coupled receptor that plays an essential role in the central nervous system. It is involved in various functions such as motor control, cognition, and reward.

Mode of Action

This compound acts as an antagonist at the Dopamine D1 receptor . As an antagonist, it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function . This interaction with the D1 receptor can lead to changes in neuronal signaling and neurotransmission.

Action Environment

Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as temperature, humidity, and light can affect a drug’s stability, while factors like diet, age, and overall health status of the individual can influence how a drug is absorbed, distributed, metabolized, and excreted. Furthermore, genetic factors can also play a role in an individual’s response to a drug .

Analyse Biochimique

Biochemical Properties

Odapipam plays a significant role in biochemical reactions by selectively binding to dopamine D1 receptors. This interaction inhibits the receptor’s activity, which can modulate various physiological processes. This compound interacts with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways. For instance, it binds to the dopamine D1 receptor with high affinity, preventing dopamine from activating the receptor. This inhibition can affect downstream signaling pathways that are crucial for regulating mood, cognition, and motor functions .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways by inhibiting dopamine D1 receptor activity. This inhibition can lead to changes in gene expression and cellular metabolism. For example, this compound can reduce the activity of adenylate cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a secondary messenger that plays a critical role in cell signaling. By reducing cAMP levels, this compound can alter the function of various proteins and enzymes involved in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the dopamine D1 receptor, a G protein-coupled receptor (GPCR). By binding to this receptor, this compound prevents dopamine from activating the receptor, thereby inhibiting the downstream signaling cascade. This inhibition can affect various cellular processes, including enzyme activity, gene expression, and protein synthesis. Additionally, this compound can modulate the activity of other signaling molecules, such as protein kinases and phosphatases, which play crucial roles in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to this compound can lead to changes in cellular function. For example, prolonged inhibition of dopamine D1 receptors can result in compensatory mechanisms, such as upregulation of other dopamine receptors or changes in gene expression. These long-term effects can influence the overall efficacy and safety of this compound in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit dopamine D1 receptor activity without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as neurotoxicity and behavioral changes. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. The primary metabolic pathway of this compound involves its conversion to several metabolites, such as N-desmethyl-Odapipam and 1-hydroxy-Odapipam. These metabolites can have different biological activities and can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, this compound can interact with cofactors and other enzymes involved in its metabolism, affecting its bioavailability and efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on dopamine D1 receptors. This compound can also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound in specific tissues, affecting its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it binds to dopamine D1 receptors. This compound can also be found in other cellular compartments, such as the cytoplasm and nucleus. The localization of this compound can affect its activity and function, as it can interact with different biomolecules in various cellular compartments. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound within cells .

Méthodes De Préparation

The synthesis of Odapipam involves several steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:

Formation of the Benzazepine Core: The benzazepine core is synthesized through a series of cyclization reactions involving appropriate starting materials.

Functional Group Modifications: Various functional groups are introduced to the benzazepine core to achieve the desired chemical structure of this compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Odapipam has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a reference compound in studies involving dopamine receptor antagonists.

Biology: In biological research, this compound is used to study the role of dopamine D1 receptors in various physiological processes.

Medicine: Although clinical trials have not confirmed its therapeutic efficacy, this compound has been explored as a potential treatment for schizophrenia and other psychotic disorders.

Industry: this compound is used in the pharmaceutical industry as a research tool for developing new drugs targeting dopamine receptors.

Comparaison Avec Des Composés Similaires

Odapipam is unique among dopamine receptor antagonists due to its high selectivity and affinity for the dopamine D1 receptor. Similar compounds include:

SCH 23390: Another selective dopamine D1 receptor antagonist, often used as a reference compound in research studies.

Raclopride: A dopamine D2 receptor antagonist with some affinity for dopamine D1 receptors, used in studies of dopaminergic signaling.

Haloperidol: A typical antipsychotic drug that antagonizes multiple dopamine receptor subtypes, including D1 and D2 receptors

This compound’s high selectivity for the dopamine D1 receptor distinguishes it from these compounds, making it a valuable tool for studying the specific role of dopamine D1 receptors in various physiological and pathological processes.

Propriétés

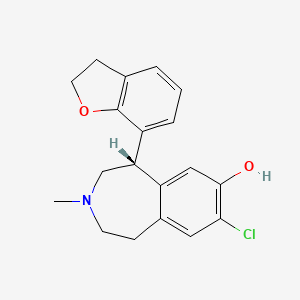

IUPAC Name |

(5S)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMVRXPBCSTNKE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157210 | |

| Record name | Odapipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131796-63-9 | |

| Record name | Odapipam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131796639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odapipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODAPIPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847PQF7ZN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

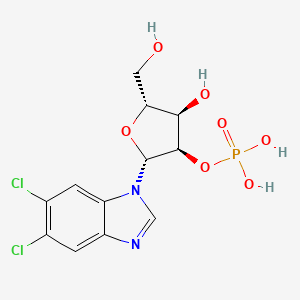

Q1: What are the primary metabolites of Odapipam identified in preclinical studies, and what analytical techniques were employed for their detection?

A: Research using phenobarbital-induced rat liver microsomes has illuminated this compound's metabolism. Five primary metabolites were observed: N-desmethyl-Odapipam, 1-hydroxy-Odapipam, two isomers of 3'-hydroxy-Odapipam, and a metabolite exhibiting dehydrogenation in the dihydrobenzofuran moiety []. The identification and characterization of these metabolites were achieved through a sophisticated combination of normal-phase high-performance liquid chromatography (HPLC) and particle-beam mass spectrometry []. This analytical approach proved particularly effective due to the enhanced selectivity offered by normal-phase HPLC using silica-based stationary phases and the compatibility of non-aqueous solvents with particle-beam mass spectrometry, leading to consistent and reliable results [].

Q2: How does this compound's glucuronidation vary across species, and what factors influence this process?

A: Studies exploring this compound's O-glucuronidation across different species, including mice, rats, rabbits, dogs, pigs, and humans, revealed significant interspecies variability in the activity of UDP-glucuronosyltransferases (UGTs) responsible for this metabolic pathway []. Notably, mice exhibited the highest glucuronidation rates, followed by dogs, pigs, rabbits, humans, and lastly, rats []. Interestingly, this compound generally displayed higher Vmax and Km values compared to Berupipam, another dopamine D1 receptor antagonist, except in rabbits where the reverse was observed []. This suggests that different UGT isoforms might be involved in the glucuronidation of these compounds in rabbits compared to other species. Furthermore, the research highlighted the impact of detergents on UGT activity. While detergents like CHAPS, Tween 20, Triton X-100, and Brij 35 significantly enhanced glucuronidation rates in rat liver microsomes, human liver microsomes remained largely unaffected []. This emphasizes the importance of considering species-specific variations and experimental conditions when investigating drug metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)

![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)

![2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE](/img/structure/B1202346.png)